METHYL 2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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Description
METHYL 2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.37 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate is 331.16443955 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Studies
One area of research focuses on the electroreduction of s-triazine derivatives, such as prometryne, which shares structural similarities with the specified compound. These studies, performed on mercury electrodes, delve into the chemical reactions taking place between successive electron transfers in the reduction process of these compounds. The findings indicate that the herbicides undergo a cleavage of the -SCH3 group via different intermediates, influenced by the herbicide's structure and the pH of the environment (Ortiz et al., 2001).
Degradation and Environmental Impact
Research into the degradation kinetics of atrazine and its products with ozone and OH radicals provides insights into potential pathways for mitigating environmental contamination. This work identifies the main degradation products and quantifies different pathways contributing to the overall degradation process, offering a predictive tool for drinking water treatment (Acero et al., 2000).
CO2 Absorption Studies
The exploration of solvent-free alkanolamines for CO2 capture reveals that certain secondary amines, including 2-(ethylamino)ethanol, which is structurally related to the compound , react with CO2 to form liquid carbonated species without dilution with any additional solvent. This research underscores the efficiency and potential advantages of using such compounds in the CO2 capture process, highlighting a significant application in environmental management (Barzagli et al., 2016).
Photocatalytic and Sonolytic Decomposition
Studies on the decomposition of atrazine in the presence of polyoxometalates under ultraviolet light and ultrasound provide valuable insights into potential environmental remediation techniques. These methods yield common intermediates and final products, indicating a path towards the decomposition of persistent organic pollutants in water sources (Hiskia et al., 2001).
Herbicide Impact on Soil and Plant Metabolism
Research into the effects of s-triazines on soil enzymes and plant metabolism reveals that these compounds can influence carbohydrate and nitrogen metabolism in plants. This insight is crucial for understanding the broader ecological impacts of such chemicals on agricultural and natural ecosystems (Wu et al., 1971).
Properties
IUPAC Name |
methyl 2-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-9-7-6-8-11(12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSHBLSQBCLNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.